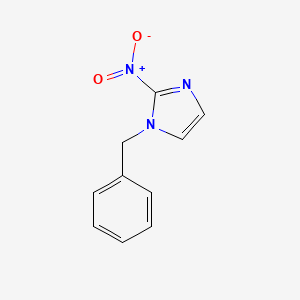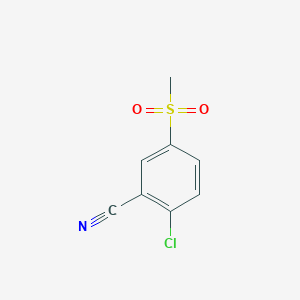
2-(4-Amino-2-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with an amino group at the 4-position and a methyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-methylphenyl)acetonitrile typically involves the reaction of 4-nitro-2-methylbenzyl chloride with sodium cyanide, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Amino-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
2-(4-Amino-2-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 4-Amino-2-methylbenzonitrile
- 4-Amino-2-methylphenylacetamide
- 4-Amino-2-methylphenylpropionitrile
Comparison: 2-(4-Amino-2-methylphenyl)acetonitrile is unique due to the presence of both an amino group and a nitrile group on the phenyl ring, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities .
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-(4-amino-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,6H,4,11H2,1H3 |
Clave InChI |
KHOJTLMVADBIIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















